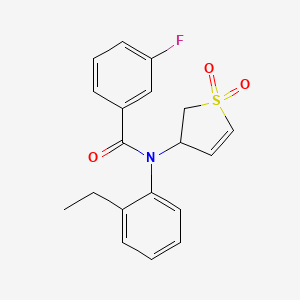
4-bromo-1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom, a difluoromethyl group, and an isobutoxymethyl group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.
Introduction of the Bromine Atom: Bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl iodide.
Attachment of the Isobutoxymethyl Group: The isobutoxymethyl group can be introduced through alkylation reactions using isobutyl bromide or isobutyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
4-Bromo-1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or alkoxides in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives such as pyrazole oxides.
Reduction Products: Reduced derivatives such as pyrazole hydrides.
Coupling Products: Biaryl or alkyl-aryl compounds.
科学的研究の応用
4-Bromo-1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of agrochemicals, dyes, and materials science.
作用機序
The mechanism of action of 4-bromo-1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine, difluoromethyl, and isobutoxymethyl groups can influence its binding affinity and specificity towards these targets. The exact pathways and molecular interactions involved can vary based on the specific biological context and target.
類似化合物との比較
Similar Compounds
4-Bromo-1-(difluoromethyl)-1H-imidazole: Similar in structure but contains an imidazole ring instead of a pyrazole ring.
4-Bromo-1-(difluoromethyl)-2-fluorobenzene: Contains a benzene ring with similar substituents but lacks the pyrazole ring.
4-Bromo-1-(difluoromethyl)-2-methyl-1H-imidazole: Similar to the imidazole derivative but with a methyl group.
Uniqueness
4-Bromo-1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole is unique due to the combination of its functional groups and the pyrazole ring. This unique structure imparts specific chemical properties and potential applications that may not be achievable with similar compounds. The presence of the isobutoxymethyl group, in particular, can influence its solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-bromo-1-(difluoromethyl)-5-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrF2N2O/c1-6(2)4-15-5-8-7(10)3-13-14(8)9(11)12/h3,6,9H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWZXRCCTQUZPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=C(C=NN1C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2738566.png)

![N-[2-Chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyridazine-3-carboxamide](/img/structure/B2738571.png)
![8A-(4-fluorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B2738572.png)
![lithium(1+) ion 2-[4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2738575.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2738576.png)
![N-(benzo[d]thiazol-2-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide](/img/structure/B2738577.png)


![1-{4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl}-2-chloroethan-1-one hydrochloride](/img/structure/B2738583.png)

![N-(4-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2738585.png)

![(E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2738588.png)
